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Compound of Interest

Compound Name: Mavatrep

Cat. No.: B1676220

For researchers and drug development professionals, the landscape of novel analgesics for
osteoarthritis (OA) presents both opportunities and challenges. Among the promising targets is
the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain signaling
pathways. This guide provides an objective comparison of two investigational TRPV1
antagonists, Mavatrep (JNJ-39439335) and NEO6860, based on available clinical
development data.

Executive Summary

Mavatrep and NEO6860 are both orally administered small molecule antagonists of the TRPV1
receptor, investigated for their potential to alleviate pain in patients with osteoarthritis. While
both drugs target the same receptor, a key distinction lies in their mechanism of action.
Mavatrep is a potent, selective, and competitive TRPV1 antagonist, blocking multiple activation
modes of the receptor. In contrast, NEO6860 is a modality-selective antagonist, primarily
inhibiting activation by capsaicin while having little to no effect on activation by heat or low pH.
[1][2][3] This difference in selectivity was hypothesized to provide a better safety profile for
NEOG6860, particularly concerning hyperthermia, a known side effect of non-selective TRPV1
antagonists.

Clinical trials have shown that Mavatrep demonstrated statistically significant pain reduction in
osteoarthritis patients compared to placebo.[2][4] However, its development has been
associated with mechanism-related side effects, including altered heat sensation and minor
thermal burns. NEO6860, in its clinical evaluation, showed a trend towards analgesia but did
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not achieve statistical significance over placebo in the primary endpoint of a Phase 1l study.

While it did not significantly impact body temperature or heat pain perception, its overall safety

profile was less favorable than placebo and naproxen in the evaluated study.

This guide will delve into the specifics of their clinical development, presenting a side-by-side

comparison of their performance, the methodologies of key experiments, and visual

representations of their mechanisms and study designs.

Data Presentation
Table 1: General Characteristics and Mechanism of

Action

Feature

Mavatrep (JNJ-39439335)

NEO6860

Drug Target

Transient Receptor Potential
Vanilloid 1 (TRPV1)

Transient Receptor Potential
Vanilloid 1 (TRPV1)

Mechanism of Action

Potent, selective, competitive
TRPV1 receptor antagonist.

Modality-selective TRPV1
antagonist (antagonizes
capsaicin activation, with little
to no effect on heat or pH

activation).

Administration

Oral

Oral

Developer

Janssen Research &

Development, LLC

NEOMED Institute

Therapeutic Indication

Pain associated with

osteoarthritis of the knee.

Pain associated with

osteoarthritis of the knee.

Table 2: Pharmacokinetics
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Parameter

Mavatrep (JNJ-39439335)

NEO6860

Time to Peak Plasma

Concentration (Tmax)

Approximately 2 to 4 hours

post-dose.

Not explicitly stated in the

provided results.

Half-life (t1/2)

Prolonged terminal phase (30-
86 hours).

Not explicitly stated in the

provided results.

Dose Proportionality

Increased in a slightly higher

than dose-proportional fashion.

Not explicitly stated in the

provided results.

Metabolism/Excretion

Negligible renal clearance.

Not explicitly stated in the

provided results.

Table 3: Clinical Efficacy in Osteoarthritis of the Knee
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Study Mavatrep (Phase 1b) NEO6860 (Phase Il)
Randomized, placebo- and ) ]
_ _ Randomized, double-blinded,
Design active-controlled, 3-way )
3-period crossover.
crossover.
) ] ) 54 patients with Kellgren-
) 33 patients with painful knee
Population » Lawrence stage |, Il, or Il
osteoarthritis. N
osteoarthritis of the knee.
) 500mg twice a day for 1 day (2
Dosage Single 50mg dose.
doses).
Placebo, Naproxen (500mg
Comparator(s) Placebo, Naproxen.

twice-daily).

Primary Endpoint

4-h postdose sum of pain
intensity difference (SPID)
based on the 11-point
Numerical Rating Scale (NRS)
for pain after stair-climbing
(PASC).

Reduction in pain intensity (PI)
on NRS after a staircase test,

8 hours after the first dose.

Primary Endpoint Result vs.

Placebo

Statistically significant

improvement (p=0.005).

Did not statistically significantly

outperform placebo.

Secondary Efficacy Measures

Statistically significant
improvements on WOMAC
subscales for pain and

stiffness.

Numerical reduction in pain
intensity at 3 and 24 hours, but
not at 8 hours. An analgesic

trend was observed.

Mean Change in Pain Score

(vs. baseline/placebo)

7-day mean daily pain NRS:
Mavatrep 3.72, Placebo 4.9.

Least square means' change
in Pl at 24 hours: NEO6860
-0.67, Placebo -0.29.

Table 4: Safety and Tolerability
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Adverse Events

Mavatrep

NEO6860

Common Treatment-Emergent
AEs

Feeling cold (79%),
thermohypoesthesia (61%),
dysgeusia (58%), paraesthesia
(36%), feeling hot (15%). Minor
thermal burns (9% in one
study, 50% in another).

Feeling hot, headache,
nausea, dizziness, fatigue,
hypoaesthesia, and increased

blood pressure.

Effect on Body Temperature

Increases in body temperature

observed.

Did not impact body

temperature.

Effect on Heat Pain Perception

Dose-related increases in heat
pain detection threshold and

tolerance.

Did not impact heat pain

perception.

Overall Assessment

Safety profile consistent with
its mechanism of action as a
TRPV1 antagonist.

Less favorable safety profile
than naproxen or placebo in
the conducted study.

Experimental Protocols
Mavatrep: Phase 1b Study in Painful Knee Osteoarthritis

o Study Design: This was a randomized, placebo- and active-controlled, 3-way crossover,

Phase 1b study.

o Participants: 33 patients diagnosed with painful knee osteoarthritis.

e Treatment Arms:

o Asingle dose of 50mg Mavatrep.

o Naproxen 500mg twice dalily.

o Placebo.

e Procedure: Patients were randomized to one of six treatment sequences. Each sequence

consisted of three 7-day treatment periods, with a 7-day washout period between each.
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» Primary Efficacy Endpoint: The primary outcome was the pain reduction measured by the 4-
hour post-dose sum of pain intensity difference (SPID) using an 11-point (0-10) Numerical
Rating Scale (NRS) for pain after stair-climbing (PASC).

e Secondary Efficacy Endpoints:
o 11-point NRS pain scores recorded on an Actiwatch between clinic visits.

o Western Ontario and McMaster Universities Arthritis Index (WOMAC) subscales for pain,
stiffness, and physical function.

o Use of rescue medication.

o Safety Assessments: Monitoring and recording of all adverse events.

NEOG6860: Phase Il Proof-of-Concept Trial in
Osteoarthritis Knee Pain

o Study Design: A randomized, double-blinded, placebo-controlled, 3-period crossover Phase
[l study.

o Participants: 54 patients with Kellgren-Lawrence stage |, Il, or Il osteoarthritis of the knee.
Inclusion criteria included an NRS score of >4 after a staircase test and a WOMAC pain
subscale score of >6.

e Treatment Arms:
o NEO6860 (500 mg twice a day for 1 day).
o Naproxen.
o Placebo.

e Procedure: Each patient received each of the three treatments in a random sequence over
three periods.

e Primary Efficacy Endpoint: The primary outcome was the reduction in pain intensity (PI) on
an 11-point NRS after a staircase test, measured 8 hours after the first dose. The staircase
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test involved the patient stepping up and down an 8-inch platform 24 times.

o Data Analysis: A mixed ANCOVA Model was used, controlling for Period, Sequence, and
Treatment as fixed effects and baseline by period as a covariate.

o Safety Assessments: Recording of all adverse events, with specific monitoring for changes in
body temperature and heat pain perception.
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Figure 1: Mechanism of Action of Mavatrep and NEO6860 on the TRPV1 Signaling Pathway.
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Mavatrep Phase 1b Trial Workflow NEO6860 Phase Il Trial Workflow
Patient Recruitment (n=33) Patient Recruitment (n=54)
Painful Knee OA K-L Stage I-1ll Knee OA

Randomization to
3 Treatment Sequences

Randomization to
6 Treatment Sequences

Period 1 (1 day)
(NEO6860, Naproxen, or Placebo)

Period 1 (7 days)
(Mavatrep, Naproxen, or Placebo)

Washout (7 days) Washout (1-3 weeks)

Period 2 (1 day)
(NEO6860, Naproxen, or Placebo)

Period 2 (7 days)
(Mavatrep, Naproxen, or Placebo)

Washout (7 days) Washout (1-3 weeks)

Period 3 (1 day)
(NEO6860, Naproxen, or Placebo)

Period 3 (7 days)
(Mavatrep, Naproxen, or Placebo)
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Endpoint Analysis:

- 8-hr Pain Intensity (NRS)
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Figure 2: Comparative Experimental Workflows of Key Clinical Trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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